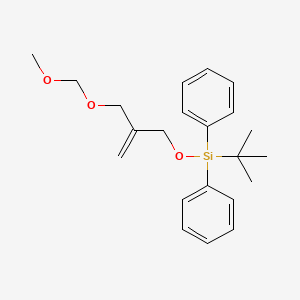
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is a chemical compound with the molecular formula C22H30O3Si. It is known for its unique structure, which includes a silicon atom integrated into a trioxa-undecane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with organic compounds that provide the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced silicon-containing compounds, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane involves its interaction with molecular targets through its functional groups. The silicon atom in the compound can form bonds with various substrates, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 10,10-Dimethyl-6-methylene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane
- 2,4,8-Trioxa-9-silaundecane, 10,10-dimethyl-6-methylene-9,9-diphenyl-
Uniqueness
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is unique due to its specific arrangement of functional groups and the presence of a silicon atom within the trioxa-undecane framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
646066-32-2 |
|---|---|
Molecular Formula |
C22H30O3Si |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
tert-butyl-[2-(methoxymethoxymethyl)prop-2-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30O3Si/c1-19(16-24-18-23-5)17-25-26(22(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,1,16-18H2,2-5H3 |
InChI Key |
GPTOELBDXDMDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=C)COCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















